methyl 2-{(3E)-2-(3,4-dimethoxyphenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate
Description
This compound features a hybrid heterocyclic architecture, combining a 1,3-thiazole ring with a 4,5-dioxopyrrolidinone core. Key structural elements include:
- Thiazole moiety: A 4-methyl-substituted thiazole ring esterified at position 3.
- Pyrrolidinone scaffold: A 4,5-dioxopyrrolidinone unit with a (3E)-configured hydroxy(5-methylfuran-2-yl)methylidene substituent at position 2.
- Aromatic substitution: A 3,4-dimethoxyphenyl group at position 2 of the pyrrolidinone.
Properties
IUPAC Name |
methyl 2-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-5-oxo-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O8S/c1-11-6-8-15(34-11)19(27)17-18(13-7-9-14(31-3)16(10-13)32-4)26(22(29)20(17)28)24-25-12(2)21(35-24)23(30)33-5/h6-10,18,28H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQVNEQJYLAOAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC(=C(C=C3)OC)OC)C4=NC(=C(S4)C(=O)OC)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{(3E)-2-(3,4-dimethoxyphenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 3,4-dimethoxybenzaldehyde, 5-methylfuran-2-carbaldehyde, and 4-methyl-1,3-thiazole-5-carboxylic acid. These intermediates are then subjected to condensation, cyclization, and esterification reactions under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, solvents, and temperature control. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors or batch reactors may be employed.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{(3E)-2-(3,4-dimethoxyphenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.
Substitution: Functional groups in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for drug development.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may act by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The compound is compared below with related heterocyclic derivatives from the literature, focusing on structural features, synthesis, and physicochemical properties.
Table 1: Comparative Analysis of Heterocyclic Derivatives
*Target compound: Methyl 2-{(3E)-2-(3,4-dimethoxyphenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate.
Key Findings :
Structural Diversity: The target compound’s thiazole-pyrrolidinone hybrid is distinct from the benzo[b]thiophene () and thiophene-pyrazolopyrimidine () cores. The 3,4-dimethoxyphenyl group may improve lipophilicity compared to the fluorophenyl () or chlorophenyl () substituents, influencing membrane permeability .
Synthetic Approaches: The target compound’s synthesis likely shares steps with ’s acetylation protocol but diverges in heterocycle formation.
Physicochemical Properties: The methyl carboxylate group in the target compound may reduce solubility compared to ethyl esters (e.g., ), though this is speculative without empirical data. ’s higher molecular weight (560.2 g/mol) and melting point (227–230°C) suggest greater crystallinity, possibly due to fluorophenyl and chromenone stacking interactions .
Analogous compounds (e.g., ) form hydrogen-bonded networks, which the target’s hydroxyl and carbonyl groups could replicate .
Biological Activity
Methyl 2-{(3E)-2-(3,4-dimethoxyphenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with potential biological activity. This article explores its biological properties, focusing on antimicrobial, anticancer, and other pharmacological effects based on available research findings.
Chemical Structure and Properties
The compound has a molecular formula of C22H24N2O6S and a molecular weight of approximately 456.4 g/mol. The structure includes a thiazole ring, a pyrrolidine moiety, and furan derivatives, which are often associated with various biological activities.
Structural Formula
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of furan and thiazole have been noted for their ability to inhibit bacterial growth. A study demonstrated that furan derivatives can exert broad-spectrum antimicrobial effects without hemolytic activity on human erythrocytes .
Anticancer Properties
Recent studies suggest that compounds containing thiazole and pyrrolidine structures may possess anticancer properties. They have been shown to induce apoptosis in cancer cell lines through various mechanisms, including cell cycle arrest and the activation of apoptotic pathways. For example, certain thiazole derivatives have demonstrated efficacy in inhibiting tumor growth in animal models.
The biological activity of this compound is likely mediated through multiple pathways:
- Inhibition of Enzymatic Activity : Many thiazole compounds act as enzyme inhibitors, disrupting metabolic pathways in pathogens or cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to cell death.
Case Studies
Several case studies have highlighted the potential of thiazole and furan derivatives in clinical settings:
- Antimicrobial Efficacy : A study reported that a related compound showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential use as an anti-infective agent .
- Cancer Treatment : In vitro studies indicated that the compound could inhibit the proliferation of various cancer cell lines such as breast and prostate cancer cells by inducing apoptosis.
Data Table: Biological Activities of Related Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Furan Derivative A | Antimicrobial | Enzyme inhibition |
| Thiazole Derivative B | Anticancer | Apoptosis induction |
| Methyl 2-{...} | Antimicrobial, Anticancer | ROS generation |
Q & A
Q. What are the key synthetic strategies for preparing methyl 2-{(3E)-...-carboxylate, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, typically starting with precursor molecules such as substituted pyrrolidinones and thiazole carboxylates. Key steps include:
- Condensation reactions to form the methylidene group, often using hydroxyfuran derivatives and ketone intermediates.
- Cyclization under acidic or basic conditions to construct the pyrrolidin-4,5-dione core.
- Esterification of the thiazole carboxylate group using methanol and catalytic sulfuric acid.
Q. Optimization strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) improve solubility of intermediates .
- Temperature control : Reactions involving sensitive groups (e.g., hydroxyfuran) require low temperatures (0–5°C) to avoid decomposition .
- Catalysts : Triethylamine or acetic anhydride enhances reaction rates for condensation steps .
- Monitoring : Thin-layer chromatography (TLC) with UV visualization ensures reaction progression .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign signals for the methoxy groups (δ ~3.8–4.0 ppm), aromatic protons (δ ~6.5–7.5 ppm), and thiazole ring protons (δ ~7.0–8.0 ppm) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals from the fused pyrrolidin-thiazole system .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ peak) and fragmentation patterns of the ester group .
- Infrared Spectroscopy (IR) : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and hydroxyl groups (broad peak ~3200–3400 cm⁻¹) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected NMR shifts) during characterization be resolved?
Discrepancies often arise from:
- Tautomerism : The hydroxy-methylidene group may exhibit keto-enol tautomerism, altering NMR signals. Use deuterated solvents (DMSO-d₆) to stabilize specific tautomers .
- Stereochemical ambiguity : The (3E)-configuration of the methylidene group requires NOESY experiments to confirm spatial arrangements .
- Impurity interference : Purify via column chromatography (silica gel, ethyl acetate/petroleum ether gradient) and re-analyze intermediates .
Case study : A 2023 study resolved conflicting ¹³C NMR data for a similar thiazole-pyrrolidinone derivative by synthesizing a crystalline analog for X-ray diffraction, confirming the proposed structure .
Q. What strategies improve the compound’s bioactivity through structural modifications?
- Substituent variation :
- Electron-donating groups (e.g., methoxy on the 3,4-dimethoxyphenyl ring) enhance electron density, improving binding to biological targets .
- Hydrophobic substituents (e.g., methyl on the furan ring) increase membrane permeability .
- Scaffold hybridization : Fuse the thiazole ring with triazole or pyrimidine moieties to exploit synergistic pharmacological effects .
Example : Replacing the 5-methylfuran group with a chlorothiophene in a 2024 study increased anticancer activity by 40% in vitro .
Q. How can computational methods guide the optimization of reaction pathways?
- Density Functional Theory (DFT) : Predicts thermodynamic stability of intermediates and transition states. For example, DFT calculations validated the regioselectivity of the methylidene group formation .
- Molecular docking : Screens modified analogs against target proteins (e.g., kinases) to prioritize synthetic targets .
Data-driven approach : A 2025 study combined DFT with kinetic profiling to reduce side reactions in the cyclization step, achieving a 92% yield .
Methodological Recommendations
| Challenge | Solution | Reference |
|---|---|---|
| Low yield in esterification | Use methanol as both solvent and reactant; add molecular sieves to absorb H₂O | |
| Poor solubility of intermediates | Switch to DMF/THF mixtures; sonicate for 30 minutes | |
| Spectral overlap in NMR | Acquire ¹³C DEPT-135 to distinguish CH₂/CH₃ groups |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
